molecular formula C13H13N3O2 B11117922 N-(2-methoxy-5-methylphenyl)pyrazine-2-carboxamide

N-(2-methoxy-5-methylphenyl)pyrazine-2-carboxamide

Cat. No.: B11117922
M. Wt: 243.26 g/mol
InChI Key: ZAFPCUCAMRAOFP-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)pyrazine-2-carboxamide is an organic compound with a complex structure that includes a pyrazine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)pyrazine-2-carboxamide typically involves the reaction of 2-methoxy-5-methylaniline with pyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction parameters precisely. Solvent recovery and recycling methods are also employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)pyrazine-2-carboxamide.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)pyrazine-2-amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-methoxy-5-methylphenyl)pyrazine-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)pyrazine-2-carboxamide
  • N-(2-methylphenyl)pyrazine-2-carboxamide
  • N-(2-methoxy-5-chlorophenyl)pyrazine-2-carboxamide

Uniqueness

N-(2-methoxy-5-methylphenyl)pyrazine-2-carboxamide is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C13H13N3O2/c1-9-3-4-12(18-2)10(7-9)16-13(17)11-8-14-5-6-15-11/h3-8H,1-2H3,(H,16,17)

InChI Key

ZAFPCUCAMRAOFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=NC=CN=C2

Origin of Product

United States

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